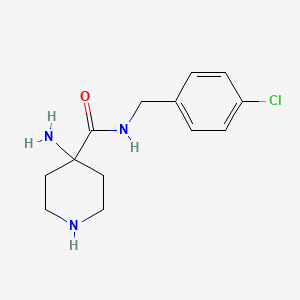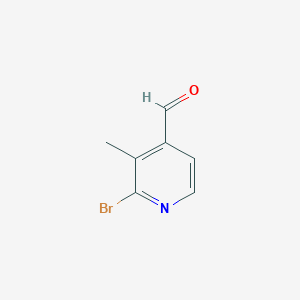
N-(2,4-dimethylbenzyl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylbenzyl)ethanamine hydrochloride is a chemical compound with a molecular formula of C11H18ClN. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl group substituted with two methyl groups at the 2 and 4 positions, attached to an ethanamine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylbenzyl)ethanamine hydrochloride typically involves the reaction of 2,4-dimethylbenzyl chloride with ethanamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,4-dimethylbenzyl chloride} + \text{ethanamine} \rightarrow \text{N-(2,4-dimethylbenzyl)ethanamine} ]
The product is then treated with hydrochloric acid to form the hydrochloride salt:
[ \text{N-(2,4-dimethylbenzyl)ethanamine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
N-(2,4-dimethylbenzyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
N-(2,4-dimethylbenzyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
作用機序
The mechanism of action of N-(2,4-dimethylbenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-(2,4-dimethylbenzyl)ethanamine
- N-(2,4-dimethylbenzyl)methanamine
- N-(2,4-dimethylphenyl)ethanamine
Uniqueness
N-(2,4-dimethylbenzyl)ethanamine hydrochloride is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, where its specific interactions and effects are of interest.
特性
分子式 |
C11H18ClN |
|---|---|
分子量 |
199.72 g/mol |
IUPAC名 |
N-[(2,4-dimethylphenyl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-4-12-8-11-6-5-9(2)7-10(11)3;/h5-7,12H,4,8H2,1-3H3;1H |
InChIキー |
WRDQOTFLFVQGLP-UHFFFAOYSA-N |
正規SMILES |
CCNCC1=C(C=C(C=C1)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![8-chloro-2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956123.png)
![8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956124.png)
